molecular formula C9H14N2O2 B12498547 1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid

1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12498547
M. Wt: 182.22 g/mol
InChI Key: JGIZBJXJAAVIBA-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2,2-dimethylpropyl group attached to the first nitrogen atom and a carboxylic acid group at the fifth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,2-dimethylpropylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid group at the fifth position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol.

Scientific Research Applications

1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2,2-Dimethylpropyl)-1H-pyrazole-3-carboxylic acid
  • 1-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid
  • 1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxamide

Uniqueness: 1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the fifth position of the pyrazole ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)6-11-7(8(12)13)4-5-10-11/h4-5H,6H2,1-3H3,(H,12,13)

InChI Key

JGIZBJXJAAVIBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C(=CC=N1)C(=O)O

Origin of Product

United States

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